Compound Description: FTY720 is a first agent in a pharmaceutical combination explored for treating degenerative brain diseases. [] It acts as a sphingosine 1-phosphate (S1P) receptor agonist. []
Relevance: While not structurally identical to 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione, FTY720's inclusion in a combination therapy alongside various heterocyclic compounds suggests a potential shared target or pathway. [] This highlights the relevance of exploring diverse heterocycles, including oxadiazoles like the target compound, for similar therapeutic applications.
Compound Description: This compound is an AMPA receptor agonist investigated as a second agent in combination with FTY720 for treating degenerative brain diseases. []
Relevance: Although structurally distinct from 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione, it exemplifies the use of complex heterocyclic compounds in combination therapies targeting neurological conditions, suggesting potential shared areas of interest with the target compound. []
Compound Description: This compound is a key intermediate in the synthesis of various 1-aryl-3-heteroaryl-1H-pyrazolo[3,4-b]quinoxalines. []
Relevance: This compound shares the presence of a chlorophenyl group and a heterocyclic core structure with 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione. While the heterocycles differ (pyrazolo[3,4-b]quinoxaline vs. oxadiazole and pyrazine), their presence highlights a common structural theme in medicinal chemistry, suggesting potential shared synthetic strategies or pharmacological targets. []
Compound Description: SB224289 is a potent and selective antagonist of the 5-HT1B receptor subtype. [, , , ] It has been instrumental in characterizing the role of 5-HT1B receptors in various physiological processes, including vasoconstriction. [, , , ]
Relevance: SB224289's structure, containing a 1,2,4-oxadiazole ring, directly relates to 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione. [, , , ] This structural similarity suggests that the target compound might also interact with serotonin receptors or possess similar pharmacological properties, making it a relevant compound for further investigation.
Compound Description: LY334370 acts as an agonist at the 5-ht(1F) receptor. [] It exhibits high affinity for this receptor, surpassing other agonists like sumatriptan and naratriptan. []
Compound Description: BRL15572 is a selective antagonist of the 5-HT1D receptor. [, , ] Studies using BRL15572 have helped differentiate the roles of 5-HT1B and 5-HT1D receptors in various physiological responses. [, , ]
Compound Description: GR127935 is identified as a 5-HT1B/1D receptor antagonist. [, ] It has a relatively higher affinity for these receptors compared to other antagonists like ritanserin. []
Relevance: The presence of a 1,2,4-oxadiazole ring within GR127935 directly links it structurally to 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione. [, ] This shared feature, coupled with GR127935's antagonist activity at the 5-HT1B/1D receptors, emphasizes the possibility of the target compound also interacting with these receptors or related targets.
(2-oxo-2,3-dihydro-1H-indol-1-yl)Acetic acid
Compound Description: This compound serves as a starting point for synthesizing various heterocyclic compounds, including imidazole, triazole, and pyridazine derivatives. []
Relevance: While this compound lacks a 1,2,4-oxadiazole ring found in 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione, its use in generating diverse heterocycles highlights the versatility of these chemical structures as building blocks for compounds with potential biological activity. [] This suggests that the target compound, also containing a heterocyclic scaffold, might be similarly amenable to derivatization and exploration of its structure-activity relationships.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.